3-Amino-4-hydroxybenzohydrazide chemical properties and structure
3-Amino-4-hydroxybenzohydrazide chemical properties and structure
An In-depth Technical Guide to 3-Amino-4-hydroxybenzohydrazide: Structure, Properties, and Synthetic Strategy
Executive Summary: 3-Amino-4-hydroxybenzohydrazide (CAS No. 7450-57-9) is a substituted aromatic hydrazine derivative featuring a core benzene ring functionalized with amino, hydroxyl, and hydrazide groups. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The benzohydrazide scaffold is a well-established pharmacophore, known to be a component in compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer properties[1][2]. Furthermore, the 3-amino-4-hydroxy substitution pattern is a key structural motif in various bioactive molecules, suggesting that this compound is a versatile building block for the synthesis of novel therapeutic agents and functional materials[3]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a robust synthetic pathway, and an analysis of its spectroscopic characteristics.
Chemical Identity and Structure
3-Amino-4-hydroxybenzohydrazide is systematically named based on a benzoic acid core. The term "hydrazide" indicates the replacement of the carboxylic acid's -OH group with a -NHNH₂ group. The "3-amino" and "4-hydroxy" prefixes denote the positions of the amino (-NH₂) and hydroxyl (-OH) substituents on the benzene ring, respectively, relative to the hydrazide functional group.
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CAS Number : 7450-57-9[4]
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Molecular Formula : C₇H₉N₃O₂[4]
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IUPAC Name : 3-amino-4-hydroxybenzohydrazide[5]
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Synonyms : Benzoic acid, 3-amino-4-hydroxy-, hydrazide[4]
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InChI Key : KNKNIBYXWQUDIH-UHFFFAOYSA-N[6]
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Canonical SMILES : C1=CC(=C(C=C1C(=O)NN)N)O[5]
The structural arrangement of its functional groups—a hydrogen bond donor (hydroxyl), a hydrogen bond acceptor/donor (amino), and a versatile hydrazide moiety capable of forming hydrazones—makes it a prime candidate for creating derivatives with tailored biological activities.
Caption: Chemical Structure of 3-Amino-4-hydroxybenzohydrazide.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in research and development, influencing factors such as solubility, stability, and bioavailability. The data presented below has been aggregated from various chemical suppliers and databases.
| Property | Value | Reference(s) |
| Molecular Weight | 167.17 g/mol | [4] |
| Appearance | Brown Powder | [6] |
| Melting Point | 208 °C (decomposes) | [5] |
| Density | 1.42 g/cm³ | [5] |
| Purity (Typical) | ≥98% | [4] |
| Solubility | Soluble in DMSO | |
| Storage Conditions | 2-8°C, Sealed in dry environment | [4] |
| Hydrogen Bond Donors | 4 | [4] |
| Hydrogen Bond Acceptors | 4 | [4] |
| Topological Polar Surface Area (TPSA) | 101.37 Ų | [4] |
Synthesis and Purification
Caption: Proposed synthetic workflow for 3-Amino-4-hydroxybenzohydrazide.
Experimental Protocol: A Three-Step Synthesis
This protocol is a representative methodology derived from standard procedures for each reaction type[7][8].
Step 1: Nitration of p-Hydroxy methyl benzoate
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Rationale: This step introduces a nitro group ortho to the hydroxyl group. The hydroxyl group is a strong ortho-, para-director, and since the para position is blocked, nitration occurs regioselectively at one of the ortho positions (position 3).
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Cool a stirring solution of p-hydroxy methyl benzoate (1 equivalent) in concentrated sulfuric acid to 0-5°C using an ice bath.
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Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 10°C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours until TLC analysis indicates the consumption of the starting material.
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Carefully pour the reaction mixture onto crushed ice. The product, methyl 4-hydroxy-3-nitrobenzoate, will precipitate.
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Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Reduction of Methyl 4-hydroxy-3-nitrobenzoate
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Rationale: The nitro group is reduced to a primary amine. Several reducing agents can be used; sodium dithionite is an effective and convenient choice for this transformation[7]. Catalytic hydrogenation is an alternative green method[9].
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Suspend the crude methyl 4-hydroxy-3-nitrobenzoate (1 equivalent) in a mixture of aqueous ammonia and water.
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Heat the suspension to approximately 50-60°C.
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Add sodium dithionite (3-4 equivalents) portion-wise, maintaining the temperature. The reaction is often accompanied by a color change from yellow to a lighter shade.
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Monitor the reaction by TLC. Once complete, cool the mixture to room temperature.
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The product, methyl 3-amino-4-hydroxybenzoate, may precipitate upon cooling or after slight acidification.
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Filter the product, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.
Step 3: Hydrazinolysis of Methyl 3-amino-4-hydroxybenzoate
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Rationale: This is the final step to form the hydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the ester carbonyl group and displacing the methoxy group to form the more stable hydrazide.
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Dissolve the purified methyl 3-amino-4-hydroxybenzoate (1 equivalent) in ethanol in a round-bottom flask.
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Add hydrazine hydrate (3-5 equivalents) to the solution[8].
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Fit the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. The progress can be monitored by TLC.
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After the reaction is complete, cool the mixture to room temperature. The product, 3-Amino-4-hydroxybenzohydrazide, will often crystallize out of the solution.
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If precipitation is incomplete, the volume of the solvent can be reduced under reduced pressure.
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Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven to yield the final product.
Spectroscopic Characterization
While experimental spectra for 3-Amino-4-hydroxybenzohydrazide are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on data from its precursors and structurally similar benzohydrazides[10][11].
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the NH₂, OH, and hydrazide groups. The aromatic region should display an ABC coupling pattern characteristic of a 1,2,4-trisubstituted benzene ring.
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¹³C NMR: The carbon NMR will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the hydrazide will be the most downfield signal.
| Predicted ¹H NMR Signals (in DMSO-d₆) | Predicted Multiplicity | Predicted Chemical Shift (δ, ppm) |
| Aromatic CH (ortho to -NH₂) | Doublet (d) | ~6.7 - 6.9 |
| Aromatic CH (ortho to -C(O)NHNH₂) | Doublet of doublets (dd) | ~7.0 - 7.2 |
| Aromatic CH (meta to -NH₂, -OH) | Doublet (d) | ~7.3 - 7.5 |
| -NH₂ (hydrazide) | Broad Singlet (br s) | ~4.3 - 4.5 |
| -NH₂ (aromatic) | Broad Singlet (br s) | ~4.8 - 5.2 |
| -OH (phenolic) | Broad Singlet (br s) | ~9.0 - 9.5 |
| -NH- (hydrazide) | Broad Singlet (br s) | ~9.5 - 10.0 |
4.2 Fourier-Transform Infrared (FTIR) Spectroscopy
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Rationale: FTIR is invaluable for identifying the key functional groups. The spectrum will be dominated by strong absorptions from the O-H, N-H, C=O, and aromatic C=C bonds. The presence of multiple N-H and O-H groups will likely result in a broad absorption band in the high-frequency region.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Phenolic) | Stretch, Broad | 3200 - 3600 |
| N-H (Amine & Hydrazide) | Stretch, Broad | 3100 - 3500 |
| C=O (Amide I band) | Stretch | 1630 - 1670 |
| N-H (Amide II band) | Bend | 1515 - 1550 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-O (Phenolic) | Stretch | 1200 - 1260 |
4.3 Mass Spectrometry (MS)
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Rationale: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify its elemental composition. The predicted monoisotopic mass is 167.06947 Da[12].
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Expected Ions (ESI+):
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[M+H]⁺: m/z ≈ 168.077
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[M+Na]⁺: m/z ≈ 190.059
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Fragmentation: The molecule is expected to fragment via characteristic pathways, including the loss of ammonia (NH₃), water (H₂O), and cleavage of the N-N bond in the hydrazide moiety.
Applications and Biological Relevance
The true value of 3-Amino-4-hydroxybenzohydrazide lies in its potential as a scaffold for drug discovery and a monomer for advanced polymers. While specific applications for this exact molecule are not extensively documented, the broader class of benzohydrazides and related structures demonstrates significant therapeutic potential.
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Antimicrobial Agents: Benzohydrazide derivatives are widely recognized for their potent antibacterial and antifungal activities[13]. The hydrazide moiety can be readily condensed with various aldehydes to form hydrazones, a class of compounds known to inhibit microbial growth through various mechanisms.
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Anticancer Drug Development: Numerous studies have reported on the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines[1]. The scaffold can be modified to target specific enzymes or receptors implicated in cancer progression.
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Enzyme Inhibition: The benzohydrazide core is present in drugs like the antitubercular agent isoniazid and the monoamine oxidase inhibitor (MAOI) nialamide[14]. This suggests that derivatives of 3-Amino-4-hydroxybenzohydrazide could be explored as potential inhibitors for enzymes like monoamine oxidase, acetylcholinesterase, or carbonic anhydrase[3][14].
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Polymer Science: The precursor, 3-amino-4-hydroxybenzoic acid, is used to produce ultra-thermostable bioplastics. The presence of reactive amino and hydroxyl groups allows it to serve as a monomer in the synthesis of high-performance polymers like polybenzoxazoles. 3-Amino-4-hydroxybenzohydrazide could potentially be explored for similar applications in materials science.
Safety and Handling
As with any laboratory chemical, 3-Amino-4-hydroxybenzohydrazide should be handled with appropriate care.
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Hazard Statements: While a full toxicological profile is not available, related compounds are known to cause skin and eye irritation[5].
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Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.
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Storage: The compound should be stored in a tightly sealed container in a cool, dry place (2-8°C) to prevent degradation[4].
References
Click to expand
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Der Pharma Chemica. (n.d.). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. [Link]
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Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]
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ResearchGate. (2024). (PDF) Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. [Link]
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Bulgarian Chemical Communications. (n.d.). Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives. [Link]
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ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. [Link]
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MDPI. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
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PubChemLite. (n.d.). 3-amino-4-hydroxybenzohydrazide (C7H9N3O2). [Link]
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ResearchGate. (2024). Synthesis, crystal structure analysis, biological activity and molecular docking studies of (E)-4-amino-N'-(1-phenylethylidene)benzohydrazide. [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, DMSO, experimental) (HMDB0000500). [Link]
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